molecular formula C9H12O2 B050269 Trimethylhydroquinone CAS No. 700-13-0

Trimethylhydroquinone

Cat. No. B050269
CAS RN: 700-13-0
M. Wt: 152.19 g/mol
InChI Key: AUFZRCJENRSRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

TMHQ synthesis involves multiple routes starting from different precursors. The synthesis from p-xylene, for example, encompasses formylation followed by nitration or chloromethylation steps, leading to appreciable yields of TMHQ (Sato, Fujima, & Yamada, 1968). Another route is the electrochemical oxidation of mesitylene, presenting a novel method with potential advantages in efficiency and environmental impact (Oberrauch & Eberson, 1986). These processes highlight the versatility and adaptability of TMHQ synthesis methods.

Molecular Structure Analysis

The molecular structure of TMHQ is pivotal for its reactivity and properties. Research has shown that its structural analogs and derivatives play a crucial role in its chemical behavior and potential applications. For instance, trimethyl-p-benzoquinone serves as an excellent model for studying the structural and thermochemical properties of TMHQ and its derivatives, demonstrating the importance of molecular structure in understanding its chemical profile (Wise, Grafton, & Wheeler, 1997).

Chemical Reactions and Properties

TMHQ's chemical reactivity and properties are influenced by its molecular structure. It participates in various chemical reactions, including oxidation processes and reactions with different catalysts, to produce derivatives with significant antioxidant properties. The synthesis of TMHQ derivatives as anti-allergic agents with anti-oxidative actions is a prime example of its chemical versatility (Kawasaki et al., 1999).

Physical Properties Analysis

TMHQ's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various industrial processes. The process for green synthesis of TMHQ highlights the impact of reaction conditions on its yield and purity, showcasing the importance of understanding its physical properties for optimization of synthesis methods (Li-min, 2012).

Chemical Properties Analysis

The chemical properties of TMHQ, including its reactivity towards different reagents, its role as a precursor for various chemical syntheses, and its antioxidant properties, are foundational to its widespread use in the chemical industry. The development of novel synthesis methods of TMHQ demonstrates ongoing research aimed at improving its production efficiency and environmental sustainability (Jianhua, 2006).

Scientific Research Applications

  • Vitamin E Synthesis :

    • TMHQ is an intermediate in the production of vitamin E, which plays a crucial role in protecting lipid membranes from oxidation and influences blood coagulation and reproductive functions. Its absence can lead to muscle dystrophy, and it is used in treating cardiovascular diseases and inflammatory conditions. Natural sources include vegetable oils and wheat seeds (Chernikova, Baranova, Azizov, & Afanas’ev, 1988).
  • Antioxidant Research and Therapeutics :

    • HX-1171, a derivative of TMHQ, has shown potential as an antioxidant with therapeutic applications for hepatic fibrosis. It exhibits minimal absorption and a pharmacokinetic profile consistent with once-a-day dosing (Kim et al., 2015).
  • Anti-Allergic and Anti-Inflammatory Agents :

    • A series of TMHQ derivatives synthesized for their anti-lipid peroxidation activity exhibited potential as anti-allergic agents with anti-oxidative actions. One derivative in particular showed significant inhibition of lipid peroxidation, 5-lipoxygenase, and passive cutaneous anaphylaxis reaction in rats (Kawasaki et al., 1999).
  • Chemoprevention in Carcinogenesis :

    • TMHQ and its derivatives, like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), have been studied for their chemopreventive effects against colon and prostate carcinogenesis. HTHQ showed potential in reducing the multiplicity of colon adenocarcinomas and duodenal adenocarcinomas induced by carcinogens in rats (Futakuchi et al., 2002).
  • Antimicrobial Applications :

    • Research has shown that TMHQ, along with vitamins K3 and menadione sodium bisulfite, exhibited significant anti-methicillin-resistant Staphylococcus aureus (MRSA) activity (Yuan, Zhu, Li, Zhang, & Cao, 2014).
  • Synthetic Methodologies :

    • Various studies have explored the synthesis of TMHQ from different starting materials, highlighting the chemical processes and methodologies involved in its production (Sato, Fujima, & Yamada, 1968).

Safety And Hazards

TMHQ can cause serious eye damage, skin irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept away from sources of ignition .

Future Directions

The global TMHQ market size reached US$ 1,041.3 Million in 2023 and is expected to reach US$ 1,389.6 Million by 2032 . The growing demand for vitamin E, increasing production of health supplements, and the rising addition of vitamin E in different food products represent some of the key factors driving the market .

properties

IUPAC Name

2,3,5-trimethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZRCJENRSRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052446
Record name 2,3,5-Trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2,3,5-Trimethylhydroquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21780
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000204 [mmHg]
Record name 2,3,5-Trimethylhydroquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21780
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Trimethylhydroquinone

CAS RN

700-13-0
Record name Trimethylhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylhydroquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 2,3,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5-Trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylhydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 500 ml flask was fed 10.0 g of reactant mixture containing 8.64% of trimethylhydroquinone diacetate, 6.24% of a mixture of 4-acetoxy-2,3,6-trimethylphenol and 4-acetoxy-2,3,5-trimethylphenol, and 75.7% of 4-oxoisophorone, and the flask was displaced with nitrogen. Then, 50.0 g of water, 1.0 g of 97% sulfuric acid and 11.3 g of acetic acid were added to the above reactants and they were stirred at 100° C. for 2 hours under atmospheric pressure. The reaction mixture was cooled to a room temperature and 30 ml of hexane was added. The deposited crystals were filtered off to obtain 0.941 g of trimethylhydroquinone at a yield of 90.0%. The purity of these crystals was 100% according to the gas chromatographic analysis. With the retention time in gas chromatography and the identification with a standard sample by the results of IR absorption and MS analysis, it was confirmed that the crystals were trimethylhydroquinone.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
reactant
Quantity
10 g
Type
reactant
Reaction Step Two
Name
trimethylhydroquinone diacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

By following in the same manner as in Example 56 except that 100 g. (735 m.moles) of 2,3,5-trimethylphenol was used instead of 3,5-dimethylphenol, 2.16 g. (14.2 m.moles) of 3,4,6-trimethylcatechol and 0.71 g. (4.7 m.moles) of 2,3,5-trimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 44.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

After dissolving 45 mg of selenium dioxide, 0.4 g of a polycarbonate resin (having the same composition as the resin used for CTL in Example 1), and 280 mg of 4,4'-benzylidenebis(N,N-diethyl-m-toluidine) in 5 g of N,N-dimethylformamide and then dissolving therein 145 mg of trimethylhydroquinone, the solution obtained was immediately coated on an aluminum-vapor deposited polyester film (same as in Example 1) using a coating rod and dried for one hour under hot blast of 60° C. to form a photoconductive layer. The color of the photoconductive layer was deep red and the thickness was 8 μm. The photoconductive layer was heat-treated as in Example 1. The initial light discharge speed was 0.7 (V0 =-350 volts (saturated potential)).
Quantity
45 mg
Type
reactant
Reaction Step One
[Compound]
Name
polycarbonate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylhydroquinone
Reactant of Route 2
Reactant of Route 2
Trimethylhydroquinone
Reactant of Route 3
Reactant of Route 3
Trimethylhydroquinone
Reactant of Route 4
Trimethylhydroquinone
Reactant of Route 5
Trimethylhydroquinone
Reactant of Route 6
Reactant of Route 6
Trimethylhydroquinone

Citations

For This Compound
1,640
Citations
T Hino, S Kawanishi, H Yasui, S Oka… - Biochimica et Biophysica …, 1998 - Elsevier
Recently, it has become apparent that reactive oxygen species (ROS) play many important roles in biological systems. For example, relationships between many diseases, such as …
Number of citations: 37 www.sciencedirect.com
U Burner, G Krapfenbauer, PG Furtmüller… - Redox …, 2000 - Taylor & Francis
Myeloperoxidase is very susceptible to reducing radicals because the reduction potential of the ferric/ferrous redox couple is much higher compared with other peroxidases. …
Number of citations: 19 www.tandfonline.com
VA Bushmelev, TA Kondrat'eva, MA Lipkin… - Pharmaceutical …, 1991 - Springer
Conclusion As shown in this review, the methods for preparation of TMHQ based on the symmetrically substituted trimethylphenol I compare favorably with those based on more …
Number of citations: 2 link.springer.com
PA Wehrli, RI Fryer, F Pigott… - The Journal of Organic …, 1972 - ACS Publications
Condensation of a properly substituted a,/?-unsaturated aldehyde or ketone with an appropriate aliphatic ketone leads to a trimethyl-2-cyclohexen-l-one structure. These molecules are …
Number of citations: 8 pubs.acs.org
N Kawasaki, H Miyataka, M Nishiki… - Chemical and …, 1999 - jstage.jst.go.jp
A novel series of trimethylhydroquinone derivatives was synthesized and evaluated for their anti-lipid peroxidation activity in rat liver microsomes, inhibition of rat basophilic leukemia-1 (…
Number of citations: 9 www.jstage.jst.go.jp
H OTOMASU - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
No. 2 379 ‘zinc or tin with hydrochloric acid. In the case of using tin with hydrochloric acid, IV was obtained as stable stannichloride complex. IV was also obtained as that of …
Number of citations: 9 www.jstage.jst.go.jp
N Cohen, RJ Lopresti, TH Williams - The Journal of Organic …, 1978 - ACS Publications
Results Repetition of the boron trifluoride-acetic acid treatment of la3 smoothly gave 2b which, in turn, yieldedthe acetyl hydroquinone 2a, mp 107-108 C, after exposure to methanolic …
Number of citations: 12 pubs.acs.org
WJ Burke, JOEA WARBURTON… - The Journal of …, 1961 - ACS Publications
… bases in thesynthesis of trimethylhydroquinone. Condensation of 4-… of trimethylhydroquinone.A slightly higher yield (55%) was … The trimethylhydroquinone (V) was characterized as the …
Number of citations: 15 pubs.acs.org
H Zhu, SY Chen - 2004 - nopr.niscpr.res.in
A new synthetic method for trimethylhydroquinone(TMHQ), one of main feedstock for synthesis of vitamin E(VE), is reported. All commercial processes for TMHQ is via 2, 3, 6-…
Number of citations: 4 nopr.niscpr.res.in
N Nakabayashi, G Wegner… - The Journal of Organic …, 1969 - ACS Publications
Me2 (xiv) could correspond to Me3 (xv), and vice versa. It is concluded that 7.84 (XIV) and 7.85 (XV) are ortho to hydroxy and are assigned to Me3 (xiv) and Me2 (xV). The signal at 7.95 …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.